molecular formula C11H8ClN5 B2818039 6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 85841-26-5

6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2818039
CAS No.: 85841-26-5
M. Wt: 245.67
InChI Key: SZOGRDCSLLFTNT-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolo-pyrimidine core, which is known for its biological activity and versatility in drug design.

Scientific Research Applications

Mechanism of Action

The mechanism of action of similar compounds has been investigated . For instance, the triazole-pyrimidine hybrid compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Safety and Hazards

The safety and hazards of similar compounds have been studied . For instance, the triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties, suggesting potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with 3-amino-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction mixture is heated to facilitate the formation of the triazolo-pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazolo-pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.

    Thiazolopyrimidine: Exhibits anticancer activity and enzyme inhibition.

Uniqueness

6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine stands out due to its specific structural features and the presence of the chlorophenyl group, which enhances its biological activity and specificity towards certain molecular targets .

Properties

IUPAC Name

6-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5/c12-8-3-1-7(2-4-8)9-5-14-11-15-6-16-17(11)10(9)13/h1-6H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOGRDCSLLFTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C(=NC=N3)N=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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